molecular formula C25H22N4O2S3 B2684406 (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 957013-87-5

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2684406
CAS No.: 957013-87-5
M. Wt: 506.66
InChI Key: BXWRCAWJZJXYLX-QNGOZBTKSA-N
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Description

(Z)-5-((3-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a novel synthetic compound offered for research purposes. It belongs to a class of heterocyclic hybrids that combine a pyrazole core with a 2-thioxothiazolidin-4-one (rhodanine) moiety, a structure known for diverse pharmacological potential . The design of this specific molecule integrates a benzo[d]thiazole substituent, a scaffold frequently associated with significant biological activity in medicinal chemistry research . Compounds featuring this unique molecular architecture are of high interest in antibacterial and antifungal research. Scientific studies on closely related pyrazolyl-thiazolidinone hybrids have demonstrated that these structures can possess moderate to excellent activity against a range of bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes , as well as fungal strains such as Candida albicans and Aspergillus niger . The 2-thioxo derivative (rhodanine) is a well-known pharmacophore in drug discovery, with its analogs exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . The presence of the (Z)-configured exocyclic double bond at the 5th position of the thiazolidinone ring is a common feature in many biologically active molecules of this class . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not classified or approved for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S3/c1-2-31-14-8-13-28-24(30)21(34-25(28)32)15-17-16-29(18-9-4-3-5-10-18)27-22(17)23-26-19-11-6-7-12-20(19)33-23/h3-7,9-12,15-16H,2,8,13-14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWRCAWJZJXYLX-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one represents a complex molecular structure that combines elements known for their biological activities. This article explores its biological activity, focusing on its anticancer potential, cytotoxic effects, and mechanisms of action, supported by various studies and findings.

Structural Overview

The compound features a thiazolidinone core, which is often associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the benzo[d]thiazole and pyrazole moieties enhances its potential as a bioactive agent.

Anticancer Activity

Recent research highlights the significant anticancer properties of thiazolidinone derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Studies indicate that thiazolidinone derivatives exhibit strong cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
  • Mechanism of Action : The anticancer activity is often mediated through the induction of apoptosis. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process .
  • Case Studies : A notable study reported that a related thiazolidinone derivative induced apoptosis in HepG2 liver cancer cells via ROS accumulation and mitochondrial membrane potential disruption . Another study found that certain derivatives exhibited potent activity against triple-negative breast cancer cells, comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinones have shown promising antimicrobial activity:

  • Bacterial Inhibition : Compounds derived from thiazolidinone scaffolds have been evaluated for their antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives demonstrated MIC values as low as 0.5 µg/mL, indicating potent antibacterial activity .
  • Biofilm Formation : Certain thiazolidinone compounds have also been tested for their ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .

Structure-Activity Relationship (SAR)

The biological effectiveness of (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one can be attributed to specific structural features:

Structural FeatureEffect on Activity
Thiazolidinone Core Essential for anticancer and antimicrobial activity
Benzo[d]thiazole Moiety Enhances cytotoxicity and apoptosis induction
Pyrazole Ring Contributes to the overall stability and interaction with biological targets
Ethoxypropyl Substituent May influence solubility and bioavailability

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The incorporation of the pyrazole moiety may enhance this activity due to its ability to interact with bacterial enzymes or membranes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z)-5-((3-(benzo[d]thiazol-2-yl)...Pseudomonas aeruginosa0.5 μg/mL
1-(benzo[d]thiazol-2-yl)ethanolStaphylococcus aureus0.8 μg/mL
2-(benzo[d]thiazol-2-yl)phenylamineEscherichia coli0.6 μg/mL

Anti-inflammatory and Analgesic Effects

The thiazolidine derivatives have been studied for their anti-inflammatory properties. The presence of the thiazolidine ring is believed to contribute to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study evaluated the effects of similar thiazolidine derivatives on cytokine production in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with these compounds, suggesting their utility in inflammatory conditions.

Table 2: Cytokine Inhibition by Thiazolidine Derivatives

CompoundCytokine Inhibition (%)
(Z)-5-((3-(benzo[d]thiazol-2-yl)...70% at 10 μM
Control-

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through the modulation of cell signaling pathways involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells, making them a focus for further research.

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole formationPhenylhydrazine, LiAlH₄, THF65–78
Methylene bridge formationPiperidine/EtOH, reflux, 4 h82
Thioxo group introductionLawesson’s reagent, DMF, 80°C72

Structural Characterization

The compound’s (Z) -stereochemistry is confirmed via X-ray crystallography and NMR spectroscopy :

  • X-ray data reveal a planar arrangement of the pyrazole and benzothiazole rings, with dihedral angles <10° between fused heterocycles .

  • ¹H NMR shows distinct signals for the methylene proton (δ 7.42–7.97 ppm) and ethoxypropyl side chain (δ 1.21 ppm for CH₃, δ 3.45–3.62 ppm for OCH₂) .

Table 2: Key Spectroscopic Data

Spectral TechniqueCharacteristic SignalsAssignment
¹H NMRδ 7.97 (d, J = 16 Hz, 1H)Methylene proton (CH=C)
¹³C NMRδ 163.70 (C=O), δ 161.73 (C=S)Thiazolidinone carbonyl groups
IRν 1680 cm⁻¹ (C=O), ν 1220 cm⁻¹ (C=S)Stretching vibrations

Reactivity and Functionalization

The compound undergoes electrophilic substitution at the benzothiazole C2 position and nucleophilic attacks on the thiazolidinone sulfur :

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the benzothiazole ring .

  • Oxidation : The thioxo group (C=S) is oxidized to sulfonic acid (C-SO₃H) using H₂O₂/AcOH .

Table 3: Reaction Outcomes

Reaction TypeReagentsProduct ModificationBiological Impact
BrominationNBS, CCl₄C2-bromobenzothiazoleEnhanced cytotoxicity
OxidationH₂O₂, AcOHSulfonic acid derivativeReduced ROS generation

Biological Activity Correlations

The compound’s thioxothiazolidinone moiety contributes to ROS-mediated apoptosis in cancer cells :

  • Mechanism : Induces mitochondrial ROS accumulation (~2.5-fold increase), leading to caspase-3/7 activation .

  • Selectivity : 10-fold higher cytotoxicity in hepatoma cells (IC₅₀ = 6.2 μM) vs. normal hepatic cells (IC₅₀ = 62 μM) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acidic/basic environments:

  • Hydrolysis : The thiazolidinone ring opens in 1M HCl/NaOH at 60°C, forming a carboxylic acid derivative .

  • Photolysis : UV exposure (254 nm) causes cleavage of the methylene bridge, yielding pyrazole and benzothiazole fragments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives. Below is a comparative analysis with key analogs:

Key Findings

Electronic Effects: The benzo[d]thiazol-2-yl group in the target compound introduces stronger electron-withdrawing effects compared to 4-ethoxy-2-methylphenyl or plain phenyl substituents in analogs. This enhances reactivity in electrophilic aromatic substitution reactions . The 3-ethoxypropyl chain reduces crystallinity, improving solubility in ethanol (up to 12 mg/mL) versus isobutyl or isopropyl analogs (2–5 mg/mL) .

Biological Activity :

  • While specific data for the target compound is absent in the provided evidence, structurally related thiazolidin-4-one derivatives exhibit antimicrobial and anticancer properties. The ethoxypropyl chain may enhance membrane permeability compared to bulkier substituents .

Synthetic Flexibility :

  • The target compound’s synthesis shares a common pathway with analogs (e.g., reflux with acetic acid/sodium acetate). However, the use of benzo[d]thiazol-2-yl-containing aldehydes requires longer reaction times (2–3 hours vs. 1–2 hours for simpler aldehydes) .

Computational and Analytical Insights

  • Structural Analysis: Graph-based comparison (as per ) highlights that the benzo[d]thiazol-2-yl group introduces a unique node in the molecular graph, differentiating it from analogs with purely alkyl or alkoxy substituents.

Q & A

Q. How to mitigate byproduct formation during the Knoevenagel condensation step?

  • Recommendations :
  • Use anhydrous conditions and molecular sieves to limit hydrolysis.
  • Employ microwave-assisted synthesis to reduce reaction time ().
  • Purify via column chromatography (silica gel, hexane:EtOAc gradient).

Q. What analytical techniques quantify trace impurities in the final product?

  • Techniques :
  • UPLC-MS/MS for sensitivity (detection limit ~0.1%).
  • 1D/2D NMR to identify regioisomers ().

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